MK-571 Methyl Ester

概要

説明

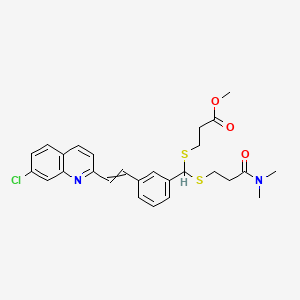

MK-571 Methyl Ester is a complex organic compound with a molecular formula of C27H29ClN2O3S2 This compound is notable for its unique structure, which includes a quinoline moiety, a dimethylcarbamyl group, and a dithiaoctanoate chain

準備方法

The synthesis of MK-571 Methyl Ester involves several steps. One common synthetic route includes the following steps:

Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the ethenyl group: This step involves the reaction of the quinoline derivative with an appropriate vinylating agent under basic conditions.

Formation of the dithiaoctanoate chain: This can be synthesized through a multi-step process involving the formation of thioethers and subsequent esterification reactions.

Final coupling: The final step involves the coupling of the quinoline derivative with the dithiaoctanoate chain under appropriate conditions to yield the desired compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

化学反応の分析

MK-571 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

科学的研究の応用

Chemical Properties and Mechanism of Action

MK-571 Methyl Ester has the molecular formula and a molecular weight of 529.11 g/mol. Its structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound primarily exerts its effects by:

- Antagonizing CysLTR1 : This action is significant in mediating inflammatory responses and has implications for treating conditions such as asthma and allergies.

- Inhibiting MRP-1 : this compound disrupts the efflux of drugs and xenobiotics from cells, thereby enhancing the efficacy of certain therapeutic agents.

Chemistry

This compound is utilized as a precursor in synthesizing derivatives that study leukotriene receptor antagonism. Its role in elucidating the mechanisms of drug transport and metabolism is crucial for understanding how drugs are processed in the body.

Biology

The compound has been extensively used to investigate the role of CysLTR1 in various biological processes. For instance, studies have demonstrated that MK-571 inhibits hepatitis C virus (HCV) replication in liver cells by blocking CysLTR1 pathways, suggesting a novel antiviral mechanism .

Case Study: HCV Replication Inhibition

- Objective : To assess MK-571's effect on HCV replication.

- Methodology : Huh7.5 cells harboring HCV were treated with MK-571.

- Results : A dose-dependent decrease in HCV RNA levels was observed, with an effective concentration (EC50) of approximately 9 μM .

Medicine

Research indicates potential therapeutic applications for this compound in treating asthma, allergies, and certain cancers due to its dual action on leukotriene receptors and multidrug resistance proteins.

Clinical Implications

- The compound may enhance the effectiveness of chemotherapeutic agents by inhibiting drug efflux mechanisms that contribute to multidrug resistance in cancer cells.

Industry

In pharmaceutical development, this compound serves as a reference standard for analytical chemistry practices. Its properties are leveraged to develop new medications targeting inflammatory diseases and cancer therapies.

Data Tables

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Chemistry | Precursor for leukotriene receptor studies | Facilitates synthesis of antagonists |

| Biology | Inhibition of HCV replication | EC50 = 9 μM; significant RNA reduction observed |

| Medicine | Potential treatment for asthma/allergies | Dual action on receptors enhances therapeutic efficacy |

| Industry | Reference standard in pharmaceuticals | Supports development of new drug formulations |

作用機序

The mechanism of action of MK-571 Methyl Ester involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to inhibit the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . As an inhibitor of multidrug resistance proteins, the compound binds to the ATP-binding cassette (ABC) transporters, preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their cytotoxic effects .

類似化合物との比較

MK-571 Methyl Ester can be compared with other similar compounds, such as:

Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety but lacks the complex dithiaoctanoate chain.

MK-571: A leukotriene D4 antagonist and multidrug resistance protein inhibitor that shares structural similarities with the compound .

Quinacrine: Another antimalarial agent with a quinoline core but different substituents on the aromatic ring.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

特性

分子式 |

C27H29ClN2O3S2 |

|---|---|

分子量 |

529.1 g/mol |

IUPAC名 |

methyl 3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |

InChI |

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3 |

InChIキー |

LKJDBNVYDOBYMF-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。